2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
Description
Chemical Identity and Properties
The compound "2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester" (CAS: 924011-30-3) is a naphthalene-derived ester with a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at position 4 and a methoxy (-OCH₃) substituent at position 7. Its molecular formula is C₁₆H₁₃F₃O₆S, with a molecular weight of 298.012 g/mol . Key physicochemical properties include:
- LogP: 3.17 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 78 Ų (suggesting moderate polarity due to ester and sulfonyl groups)
- Hydrogen Bond Acceptors: 8 (from ester, sulfonyl, and methoxy groups) .
The trifluoromethylsulfonyloxy group is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity at the naphthalene ring.
Properties
Molecular Formula |
C15H13F3O6S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
ethyl 7-methoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13F3O6S/c1-3-23-14(19)10-6-9-7-11(22-2)4-5-12(9)13(8-10)24-25(20,21)15(16,17)18/h4-8H,3H2,1-2H3 |
InChI Key |
CSXDYXJVIXFHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves multiple steps. One common route starts with the carboxylation of 1-chloronaphthalene to form 2-naphthoic acid . This intermediate is then subjected to a series of reactions to introduce the methoxy and trifluoromethylsulfonyl groups. The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally related naphthalene and benzoate esters bearing sulfonyloxy or analogous substituents. Key differences in substituents, molecular weight, and reactivity are highlighted below.
Table 1: Structural and Physicochemical Comparisons
Key Comparison Points
Substituent Effects on Reactivity The trifluoromethylsulfonyloxy (-OSO₂CF₃) group in the target compound (CAS: 924011-30-3) enhances electrophilicity at the naphthalene ring, facilitating nucleophilic aromatic substitution (e.g., coupling reactions) . In contrast, 1160271-23-7 replaces the methoxy group with a phenylmethoxy (-OCH₂Ph) substituent. The silyl ether group in 1093221-42-1 (-OSiMe₂t-Bu) serves as a protecting group for hydroxyl intermediates, enabling selective functionalization in multi-step syntheses .
Aromatic System Variations
- Benzoate derivatives (e.g., 17763-71-2 ) lack the fused naphthalene ring, resulting in reduced steric hindrance and lower molecular weight. This may improve solubility but reduce binding affinity in applications requiring extended aromatic systems .
Ester Group Influence
- Ethyl esters (e.g., CAS: 924011-30-3) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., 17763-71-2 ), impacting bioavailability and degradation in biological systems .
Electron-Withdrawing vs. Electron-Donating Groups
- The -OSO₂CF₃ group (strongly electron-withdrawing) in the target compound contrasts with the -OSiMe₂t-Bu group (electron-donating) in 1093221-42-1 . These differences dictate reactivity in cross-coupling or oxidation reactions .
Research Findings
- Synthetic Utility : The trifluoromethylsulfonyloxy group in CAS: 924011-30-3 acts as an excellent leaving group in Pd-catalyzed cross-coupling reactions, as demonstrated in analogues used for constructing biaryl systems .
Biological Activity
2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester (CAS No. 924011-30-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the naphthalene backbone suggests significant implications for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H11F3O4S
- Molecular Weight : 320.29 g/mol
- Functional Groups :
- Naphthalene ring system
- Methoxy group
- Trifluoromethyl sulfonyl group
- Ethyl ester moiety
Cytotoxicity
Recent studies have highlighted the cytotoxic properties of naphthalene derivatives. For instance, research indicates that compounds within the naphthalene family exhibit varied cytotoxic effects depending on their specific structures. The cytotoxicity of related naphthalenediols has been assessed using rat pheochromocytoma (PC12) cell lines, revealing that structural modifications can significantly influence their protective and toxic profiles against oxidative stress .
| Compound | EC50 (µM) | Cytotoxicity Rank |
|---|---|---|
| 1,4-Naphthalenediol | 15 | Highest |
| 1,2-Naphthalenediol | 40 | High |
| DPND | 160 | Moderate |
| 2,3-Naphthalenediol | >250 | Low |
| 1,8-Naphthalenediol | >250 | Lowest |
| EGCG (control) | >>250 | Non-toxic |
Antioxidant Activity
The antioxidant potential of naphthalene derivatives has been explored with promising results. Compounds like epigallocatechin gallate (EGCG) serve as controls in studies assessing the protective effects against oxidative stress. The protective mechanisms are thought to involve the ability to scavenge free radicals and mitigate cellular damage .
The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, potentially improving its interaction with cellular targets. This feature is crucial for increasing the bioavailability of drugs in medicinal chemistry . Additionally, studies suggest that the sulfonyl group may play a role in modulating biological activity by influencing receptor interactions and enzyme inhibition .
Study on Anticancer Activity
A study focused on the anticancer properties of related naphthalene derivatives demonstrated that the incorporation of electron-withdrawing groups like trifluoromethyl can enhance interactions with cancer cell targets. This study evaluated several derivatives for their ability to inhibit tumor growth in vitro and in vivo models, showing promising results for compounds similar to our target compound .
Evaluation of Trifluoromethyl-containing Compounds
The inclusion of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic profiles. For example, compounds with this modification have shown enhanced potency against various cancer cell lines due to increased stability against metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
